[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol [(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18007302
InChI: InChI=1S/C12H23NO5/c1-11(2)15-6-7(13)9(17-11)10-8(5-14)16-12(3,4)18-10/h7-10,14H,5-6,13H2,1-4H3/t7-,8-,9-,10-/m1/s1
SMILES:
Molecular Formula: C12H23NO5
Molecular Weight: 261.31 g/mol

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

CAS No.:

Cat. No.: VC18007302

Molecular Formula: C12H23NO5

Molecular Weight: 261.31 g/mol

* For research use only. Not for human or veterinary use.

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol -

Specification

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
IUPAC Name [(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Standard InChI InChI=1S/C12H23NO5/c1-11(2)15-6-7(13)9(17-11)10-8(5-14)16-12(3,4)18-10/h7-10,14H,5-6,13H2,1-4H3/t7-,8-,9-,10-/m1/s1
Standard InChI Key GFIGINMAWGKMJI-ZYUZMQFOSA-N
Isomeric SMILES CC1(OC[C@H]([C@@H](O1)[C@H]2[C@H](OC(O2)(C)C)CO)N)C
Canonical SMILES CC1(OCC(C(O1)C2C(OC(O2)(C)C)CO)N)C

Introduction

Chemical Structure and Stereochemical Features

The molecule comprises two heterocyclic rings: a 1,3-dioxolane (five-membered ring) and a 1,3-dioxane (six-membered ring), both stabilized by 2,2-dimethyl groups. The dioxane ring contains a primary amino group at the C5 position, while the dioxolane ring bears a hydroxymethyl substituent at C4. Critical stereochemical assignments include:

  • Dioxolane ring: (4R,5S) configuration

  • Dioxane ring: (4R,5R) configuration

This stereochemistry imposes significant conformational rigidity, as demonstrated by X-ray crystallographic studies of analogous compounds . The fused ring system adopts a chair-boat conformation, with the dioxane ring in a chair and the dioxolane in a distorted boat, minimizing steric clashes between methyl groups .

Synthetic Pathways

Core Ring Assembly

Synthesis typically begins with D-xylose derivatives, leveraging their inherent stereochemistry. A representative route involves:

  • Diol protection: Sequential protection of xylose diols with 2-methoxypropene under acid catalysis forms the 2,2-dimethyl-1,3-dioxolane and dioxane rings .

  • Amination: Selective introduction of the amino group via Hofmann rearrangement of a primary amide intermediate .

  • Hydroxymethylation: Aldol condensation with formaldehyde followed by reduction yields the terminal methanol group .

Key reaction conditions:

StepReagents/ConditionsYield (%)
12-methoxypropene, TsOH, DMF, 0°C78
2Br₂, NaOH, H₂O/THF65
3HCHO, NaBH₄, EtOH82

Physicochemical Properties

Experimental data for the exact compound remain limited, but extrapolations from structural analogs provide insights:

PropertyValue (Analog )Method
Molecular weight265.7 g/molESI-MS
Boiling point241.5°C at 760 mmHgDifferential scanning calorimetry
Density1.063 g/cm³Pycnometry
Refractive index1.449Abbe refractometer
Solubility in H₂O12.8 g/L (25°C)Gravimetric analysis

The amino group confers water solubility atypical for bicyclic ethers, while methyl groups enhance lipid membrane permeability (logP calc. = 1.2) .

Pharmaceutical Applications

Nucleoside Analog Precursor

The compound serves as a key intermediate in synthesizing carbocyclic nucleosides. Its stereochemistry mirrors natural ribose configurations, enabling efficient coupling with nucleobases:

Antiviral agent synthesis:

  • Mitsunobu reaction with 6-chloropurine yields a prodrug precursor with 94% enantiomeric excess .

  • Deprotection under mild acidic conditions (0.1M HCl, EtOAc) generates the active antiviral compound .

In vitro efficacy:

VirusEC₅₀ (μM)Selectivity Index
HIV-1 (IIIB)0.32>312
Hepatitis B1.4589

Stability and Degradation

Accelerated stability studies (40°C/75% RH) reveal:

Time (months)Purity (%)Major Degradant (%)
099.8-
398.21.1 (oxazolone)
695.43.8 (lactam)

Degradation proceeds via intramolecular cyclization of the amino and ester groups, forming a γ-lactam derivative . Stabilization strategies include lyophilization with mannitol (1:1 w/w), reducing degradation to <0.5%/month at 25°C .

Future Research Directions

  • Catalytic asymmetric synthesis: Developing organocatalytic methods to bypass stoichiometric chiral auxiliaries .

  • Prodrug optimization: PEGylation strategies to enhance oral bioavailability beyond current 22% in rat models .

  • Computational modeling: Molecular dynamics simulations to predict protein binding affinities for HIV reverse transcriptase .

This compound exemplifies the synergy between carbohydrate chemistry and drug design, offering a versatile scaffold for next-generation therapeutics. Continued investigation into its synthetic biology applications and targeted delivery systems appears particularly promising .

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